molecular formula C13H10ClN3O2 B11845704 N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide

Cat. No.: B11845704
M. Wt: 275.69 g/mol
InChI Key: TYJFVYISYHLVCW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide is a quinoline derivative known for its potential applications in various scientific fields. This compound is characterized by the presence of a chloro, cyano, and methoxy group on the quinoline ring, along with an acetamide group. These functional groups contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide typically involves the cyclization of o-[(2-cyanovinyl)amino]benzoate in the presence of a base such as tBuONa in tBuOH. This reaction yields 3-cyano-4-hydroxyquinoline, which is then further reacted to introduce the chloro, methoxy, and acetamide groups .

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. The process involves multiple steps, including the preparation of intermediates and their subsequent reactions under controlled conditions. The final product is obtained with high purity, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyano and chloro groups enhances its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide
  • N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide

Uniqueness

This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its ethoxy analog, the methoxy group can lead to different pharmacokinetic and pharmacodynamic properties .

Properties

Molecular Formula

C13H10ClN3O2

Molecular Weight

275.69 g/mol

IUPAC Name

N-(4-chloro-3-cyano-7-methoxyquinolin-6-yl)acetamide

InChI

InChI=1S/C13H10ClN3O2/c1-7(18)17-11-3-9-10(4-12(11)19-2)16-6-8(5-15)13(9)14/h3-4,6H,1-2H3,(H,17,18)

InChI Key

TYJFVYISYHLVCW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)OC

Origin of Product

United States

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